3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide: is a complex organic compound that features a benzothiophene core, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique electronic properties due to the presence of both thiazole and benzothiophene rings.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the field of organic electronics.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole and benzothiophene rings may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison:
- 3-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of both the benzothiophene and thiazole rings, which may confer distinct electronic and steric properties.
- Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of functional groups and the overall molecular structure.
Properties
Molecular Formula |
C18H11ClN2OS2 |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2OS2/c19-15-12-8-4-5-9-14(12)24-16(15)17(22)21-18-20-13(10-23-18)11-6-2-1-3-7-11/h1-10H,(H,20,21,22) |
InChI Key |
DEMWNQSRECPJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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